5-(Piperazin-1-ylsulfonyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Piperazin-1-ylsulfonyl)pyridin-2-amine is an organic compound with the molecular formula C9H14N4O2S. This compound is known for its unique structure, which includes a piperazine ring attached to a pyridine ring via a sulfonyl group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine typically involves the reaction of piperazine with pyridine-2-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(Piperazin-1-ylsulfonyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Scientific Research Applications
5-(Piperazin-1-ylsulfonyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The sulfonyl group plays a crucial role in binding to the active site of enzymes, while the piperazine and pyridine rings contribute to the overall stability and specificity of the interaction .
Comparison with Similar Compounds
Similar Compounds
5-(Piperazin-1-yl)pyridin-2-amine: Lacks the sulfonyl group, which affects its binding properties and reactivity.
5-(Piperidin-1-ylsulfonyl)pyridin-2-amine: Contains a piperidine ring instead of a piperazine ring, leading to different chemical and biological properties.
Uniqueness
5-(Piperazin-1-ylsulfonyl)pyridin-2-amine is unique due to the presence of both the piperazine and sulfonyl groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H14N4O2S |
---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
5-piperazin-1-ylsulfonylpyridin-2-amine |
InChI |
InChI=1S/C9H14N4O2S/c10-9-2-1-8(7-12-9)16(14,15)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H2,10,12) |
InChI Key |
CHJWMPOIZIUWDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.